molecular formula C20H22N4OS B2991301 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034471-72-0

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2991301
CAS No.: 2034471-72-0
M. Wt: 366.48
InChI Key: BISGCHOPFSEOGT-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-14-12-16(6-9-21-14)24-10-7-15(8-11-24)13-22-19(25)20-23-17-4-2-3-5-18(17)26-20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISGCHOPFSEOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in recent research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number2034471-72-0
Molecular FormulaC20_{20}H22_{22}N4_{4}OS
Molecular Weight366.5 g/mol

Research indicates that compounds with a benzo[d]thiazole core often exhibit significant biological activities, including:

  • Acetylcholinesterase Inhibition : Compounds similar to this compound have shown promise as acetylcholinesterase inhibitors, which are crucial for the treatment of Alzheimer's disease. Inhibition of this enzyme leads to increased levels of acetylcholine, improving cognitive function .
  • Anticancer Activity : Preliminary studies suggest that derivatives of thiazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications of similar structures have demonstrated IC50_{50} values in the low micromolar range against human tumor cells .
  • Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal pathogens. Piperidine derivatives have been noted for their antibacterial properties, with some showing effectiveness against strains like E. coli and C. albicans .

Acetylcholinesterase Inhibition

A study evaluating related compounds found that certain derivatives displayed potent inhibition of acetylcholinesterase with IC50_{50} values as low as 2.7 µM, indicating strong potential for treating neurodegenerative diseases .

Anticancer Activity

In vitro studies on related thiazole derivatives revealed varying degrees of cytotoxicity across different cancer cell lines:

Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)5.0
CaCo-2 (Colon Cancer)3.5
MCF7 (Breast Cancer)8.0
A549 (Lung Cancer)7.5

These results indicate that modifications to the benzo[d]thiazole structure can enhance anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy was assessed using Minimum Inhibitory Concentration (MIC) tests:

PathogenMIC (mg/mL)
E. coli12.5
C. albicans6.25
Pseudomonas aeruginosa>100

These findings suggest that while the compound shows promise against certain pathogens, its effectiveness may vary significantly between different species .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzo[d]thiazole derivatives, which included the target compound. The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into the structure-activity relationship (SAR). The most active derivative exhibited significant anticancer properties in vitro, paving the way for further development .

Scientific Research Applications

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a research compound with the molecular formula C20H22N4OSC_{20}H_{22}N_4OS and a molecular weight of 366.48. It is typically available with a purity of 95% and is suitable for various research applications.

Biological Activities

Compounds with a benzo[d]thiazole core, similar to this compound, often exhibit significant biological activities. Research indicates potential in the following areas:

  • Acetylcholinesterase Inhibition: Some derivatives have demonstrated potential as acetylcholinesterase inhibitors, which are important for treating Alzheimer's disease. Inhibition of this enzyme can increase acetylcholine levels, potentially improving cognitive function.
  • Anticancer Activity: Studies suggest that thiazole derivatives can have cytotoxic effects against various cancer cell lines. Modifications of similar structures have shown low micromolar IC50 values against human tumor cells.
  • Antimicrobial Properties: The compound's structure suggests potential activity against bacterial and fungal pathogens. Piperidine derivatives have shown antibacterial properties, with effectiveness against strains like E. coli and C. albicans.

Acetylcholinesterase Inhibition

A study on related compounds showed that certain derivatives displayed potent inhibition of acetylcholinesterase with IC50 values as low as 2.7 µM, suggesting strong potential for treating neurodegenerative diseases.

Anticancer Activity

In vitro studies on related thiazole derivatives revealed varying degrees of cytotoxicity across different cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.0
CaCo-2 (Colon Cancer)3.5
MCF7 (Breast Cancer)8.0
A549 (Lung Cancer)7.5

These results indicate that modifications to the benzo[d]thiazole structure can enhance anticancer activity.

Antimicrobial Activity

The antimicrobial efficacy was assessed using Minimum Inhibitory Concentration (MIC) tests:

PathogenMIC (mg/mL)
E. coli12.5
C. albicans6.25
Pseudomonas aeruginosa>100

These findings suggest that while the compound shows promise against certain pathogens, its effectiveness may vary significantly between different species.

Case Studies

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